molecular formula C14H10N2O6 B186415 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone CAS No. 32101-51-2

1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone

Cat. No.: B186415
CAS No.: 32101-51-2
M. Wt: 302.24 g/mol
InChI Key: YILZHWDQPRZWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone (CAS Number: 32101-51-2) is a high-purity, synthetic aromatic ketone derivative supplied for research and development purposes. This compound features a 2,4-dinitrophenoxy substituent attached to an acetylated phenyl ring, with a molecular formula of C 14 H 10 N 2 O 6 and a molecular weight of 302.24 g/mol . Its structural identifiers include the SMILES string CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2) N+ [O-]) N+ [O-] and the InChIKey YILZHWDQPRZWAC-UHFFFAOYSA-N . Research Context and Potential Applications The 2,4-dinitrophenoxy moiety is a key functional group in this compound. While specific studies on this exact molecule are limited, research on other compounds containing the 2,4-dinitrophenol (DNP) structure provides context for its potential research value. DNP and its derivatives are historically significant as potent mitochondrial uncouplers . They act as protonophores, dissipating the proton gradient across the mitochondrial membrane, which disrupts oxidative phosphorylation and converts energy into heat instead of ATP . This mechanism has been extensively investigated for its ability to increase metabolic rate . Contemporary scientific research is exploring the potential of mitochondrial uncouplers at low doses for applications in neurodegenerative diseases, metabolic disorders, and as tools for studying cellular bioenergetics and reactive oxygen species (ROS) management . As a structural analog, this compound may serve as a valuable intermediate for synthesizing more complex molecules or as a model compound in structure-activity relationship (SAR) studies aimed at developing novel uncouplers with improved safety profiles . Important Handling and Usage Information This product is intended for research use only in a controlled laboratory setting. It is not approved for human or veterinary consumption, diagnostic use, or any clinical application. The 2,4-dinitrophenol class of compounds is known to have a low therapeutic index and can be highly toxic, with potential to cause severe adverse effects including hyperthermia, tachycardia, and cataracts . Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all established safety protocols for hazardous chemicals.

Properties

CAS No.

32101-51-2

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

1-[3-(2,4-dinitrophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H10N2O6/c1-9(17)10-3-2-4-12(7-10)22-14-6-5-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3

InChI Key

YILZHWDQPRZWAC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

32101-51-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 2,4-dinitrophenoxy group distinguishes this compound from other acetophenone derivatives. Below is a comparative analysis of substituent effects:

Compound Name Molecular Formula Key Substituents Electronic Effects
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone C₁₄H₁₁N₃O₅ 2,4-dinitrophenoxy Strong electron-withdrawing (EWG)
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone C₁₆H₁₄N₂O₃ 4-hydroxy-3-methoxybenzylideneamino Mixed EWG (methoxy) and donating (hydroxy)
1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone C₁₅H₁₃NO₄ 3-nitro, 4-benzyloxy EWG (nitro) and steric hindrance (benzyloxy)
1-(4-Hydroxyphenyl)ethanone C₈H₈O₂ 4-hydroxyphenyl Electron-donating (hydroxy)

Key Observations :

  • Benzyloxy or methoxy groups (e.g., in ) introduce steric bulk and moderate electronic effects, which may reduce solubility but improve membrane permeability in biological systems.

Physicochemical Properties

Property This compound 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone
Molecular Weight 301.25 g/mol 282.29 g/mol 283.27 g/mol
Polarity (CCS) 168.0–180.7 Ų Not reported Not reported
Solubility Likely low (nitro groups) Moderate (hydroxy/methoxy) Low (benzyloxy/nitro)

Insights :

  • Nitro groups reduce aqueous solubility due to their hydrophobic and EWG nature.
  • Hydroxy/methoxy substituents (e.g., ) improve solubility via hydrogen bonding.

Hypotheses for Target Compound :

  • The dinitro group may enhance antifungal/antibacterial activity via oxidative stress or enzyme inhibition, similar to nitro-containing drugs like metronidazole.
  • Synergistic effects between the acetyl and nitro groups could be explored for agrochemical applications.

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